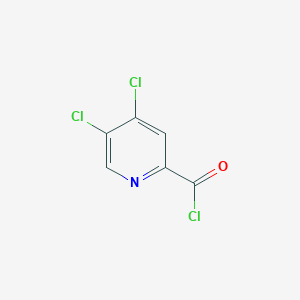
4,5-Dichloropicolinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloropicolinoyl chloride is an organic compound that belongs to the class of chlorinated pyridines. It is a derivative of picolinic acid, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloropicolinoyl chloride typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 3,6-dichloropicolinoyl chloride with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired chlorination.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloropicolinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of picolinic acid derivatives.
Condensation Reactions: It can react with amines and other nucleophiles to form amides and other derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Phosphorus Pentachloride (PCl₅): Another chlorinating agent.
Amines: For the formation of amides through condensation reactions.
Major Products Formed
Amides: Formed through the reaction with amines.
Picolinic Acid Derivatives: Formed through hydrolysis.
Scientific Research Applications
4,5-Dichloropicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloropicolinoyl chloride involves its reactivity as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropicolinoyl Chloride: Another chlorinated derivative of picolinic acid.
4,5-Dichloro-1,2,3-dithiazolium Chloride: A related compound with similar reactivity.
Uniqueness
4,5-Dichloropicolinoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other chlorinated pyridines. This makes it particularly useful in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C6H2Cl3NO |
|---|---|
Molecular Weight |
210.4 g/mol |
IUPAC Name |
4,5-dichloropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H |
InChI Key |
RODRKOMNKILSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


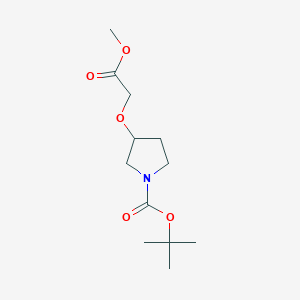
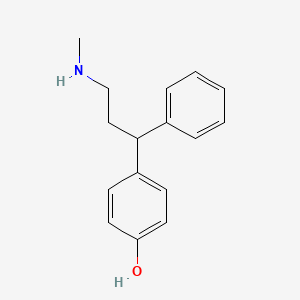

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)


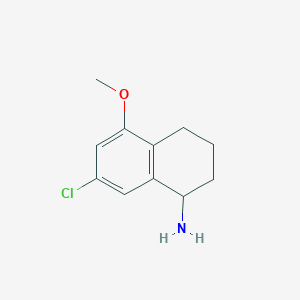
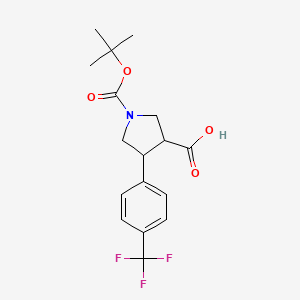
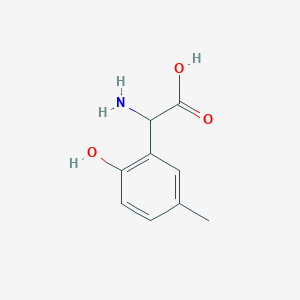
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)
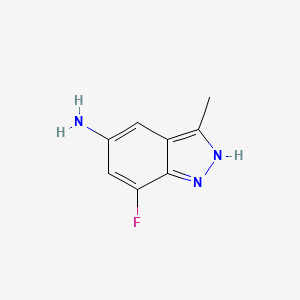
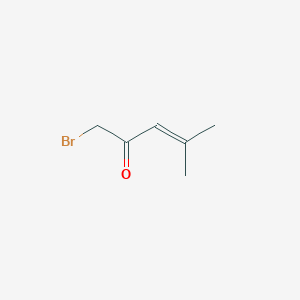
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
